6,6'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine
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Overview
Description
6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a chiral ligand known for its applications in coordination chemistry and catalysis. This compound features two oxazoline rings attached to a bipyridine core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with ®-4-phenyl-4,5-dihydrooxazole under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to reflux to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, especially when coordinated to metal centers.
Common Reagents and Conditions
Coordination Reactions: Commonly use metal salts like copper(II) chloride or palladium(II) acetate in solvents such as acetonitrile or dichloromethane.
Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.
Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Coordination Complexes: Metal-ligand complexes with varied geometries.
Substituted Derivatives: Products with modified oxazoline rings.
Redox Products: Oxidized or reduced forms of the bipyridine core.
Scientific Research Applications
6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential in binding to biomolecules and influencing biological pathways.
Medicine: Explored for its role in drug design and development, particularly in creating metal-based drugs.
Industry: Utilized in the synthesis of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine exerts its effects primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The oxazoline rings provide chiral environments, making the compound effective in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
6,6’-Bis(2-pyridyl)-2,2’4’,4’‘2’‘,2’‘’-quaterpyridine: Another bipyridine derivative with extended conjugation.
6,6’-Bis(4,5-dihydrothiazol-2-yl)-2,2’-bipyridine: Similar structure but with thiazoline rings instead of oxazoline.
Uniqueness
6,6’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to its chiral oxazoline rings, which provide distinct stereochemical properties. This makes it particularly valuable in asymmetric catalysis, where the control of stereochemistry is crucial .
Properties
IUPAC Name |
(4R)-4-phenyl-2-[6-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c1-3-9-19(10-4-1)25-17-33-27(31-25)23-15-7-13-21(29-23)22-14-8-16-24(30-22)28-32-26(18-34-28)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCOZILWCDLYHM-UIOOFZCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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